

Application Notes and Protocols for Thy-1 (OX7) Antibody in Western Blotting

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Compound of Interest

Compound Name: SC-53116 hydrochloride

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These application notes provide detailed protocols and guidelines for the use of the monoclonal Thy-1 (OX7) antibody in Western blotting applications. Adherence to these protocols will facilitate the accurate detection and characterization of the Thy-1 protein, a key cell surface glycoprotein involved in various signaling pathways.

Introduction to Thy-1 (CD90)

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored protein. It is expressed on the surface of various cell types, including T-cells, neurons, hematopoietic stem cells, and fibroblasts. Thy-1 is a versatile molecule implicated in a multitude of cellular processes such as T-cell activation, apoptosis, cell adhesion, and migration. Its involvement in complex signaling cascades makes it a protein of significant interest in immunology, neuroscience, and cancer research.

Thy-1 (OX7) Antibody Specifications

The OX7 clone is a mouse monoclonal antibody that specifically recognizes the Thy-1.1 allotype of the Thy-1 protein in rats and mice. It is a widely used reagent for the detection of Thy-1 in various immunoassays, including Western blotting.

Feature	Specification
Antibody Name	Thy-1 (OX7)
Alternative Names	CD90, Thy-1.1
Clonality	Monoclonal
Host Species	Mouse
Isotype	IgG1
Target Protein	Thy-1 cell surface antigen
Molecular Weight of Target	25-37 kDa
Recommended Applications	Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), Flow Cytometry (FC), Immunoprecipitation (IP)

Recommended Dilutions for Western Blotting

The optimal dilution of the Thy-1 (OX7) antibody should be determined experimentally for each specific application. However, the following table provides a range of suggested starting dilutions based on information from various suppliers.

Supplier	Recommended Dilution Range	Notes
Novus Biologicals	1:100 - 1:2000	Start with a 1:500 dilution and optimize based on signal intensity and background.
Santa Cruz Biotechnology	1:250 - 1:500 (user suggested)	A user reported faint bands at 1:1000 and suggested a lower dilution for better signal.
Advanced Targeting Systems	1:200	Recommended for immunoblotting.

Detailed Western Blotting Protocol

This protocol provides a comprehensive procedure for the detection of Thy-1 using the OX7 antibody. Optimization of certain parameters may be required depending on the sample type and experimental conditions.

Sample Preparation (Cell Lysate)

- Cell Culture and Lysis:
 - Culture cells to the desired confluency.
 - Place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
 - Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) containing protease and phosphatase inhibitors.
 - RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
 - NP-40 Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.
 - Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifugation:
 - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Supernatant Collection:
 - Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
- Protein Quantification:

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Sample Preparation for Electrophoresis:
 - To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer.
 - 2x Laemmli Sample Buffer Recipe: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β -mercaptoethanol or 100 mM DTT (added fresh).
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.

SDS-PAGE and Protein Transfer

- Gel Electrophoresis:
 - Load 20-50 μ g of protein per well onto a 12% SDS-polyacrylamide gel.
 - Include a pre-stained protein ladder to monitor the migration and estimate the molecular weight of the target protein.
 - Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 - Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical wet transfer can be performed at 100 V for 1-2 hours or overnight at 20-30 V in a cold room (4°C).

Immunodetection

- Membrane Blocking:
 - After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).

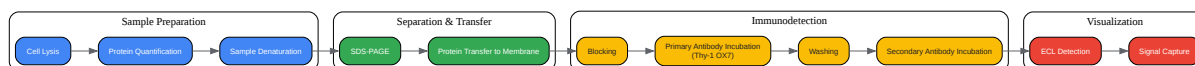
- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.
- Primary Antibody Incubation:
 - Dilute the Thy-1 (OX7) primary antibody in the blocking buffer to the optimized concentration (start with a 1:500 dilution).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody in the blocking buffer (e.g., 1:2000 to 1:10000 dilution).
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

Detection

- Chemiluminescent Detection:
 - Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
 - Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).

- Signal Visualization:
 - Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Experimental Workflow

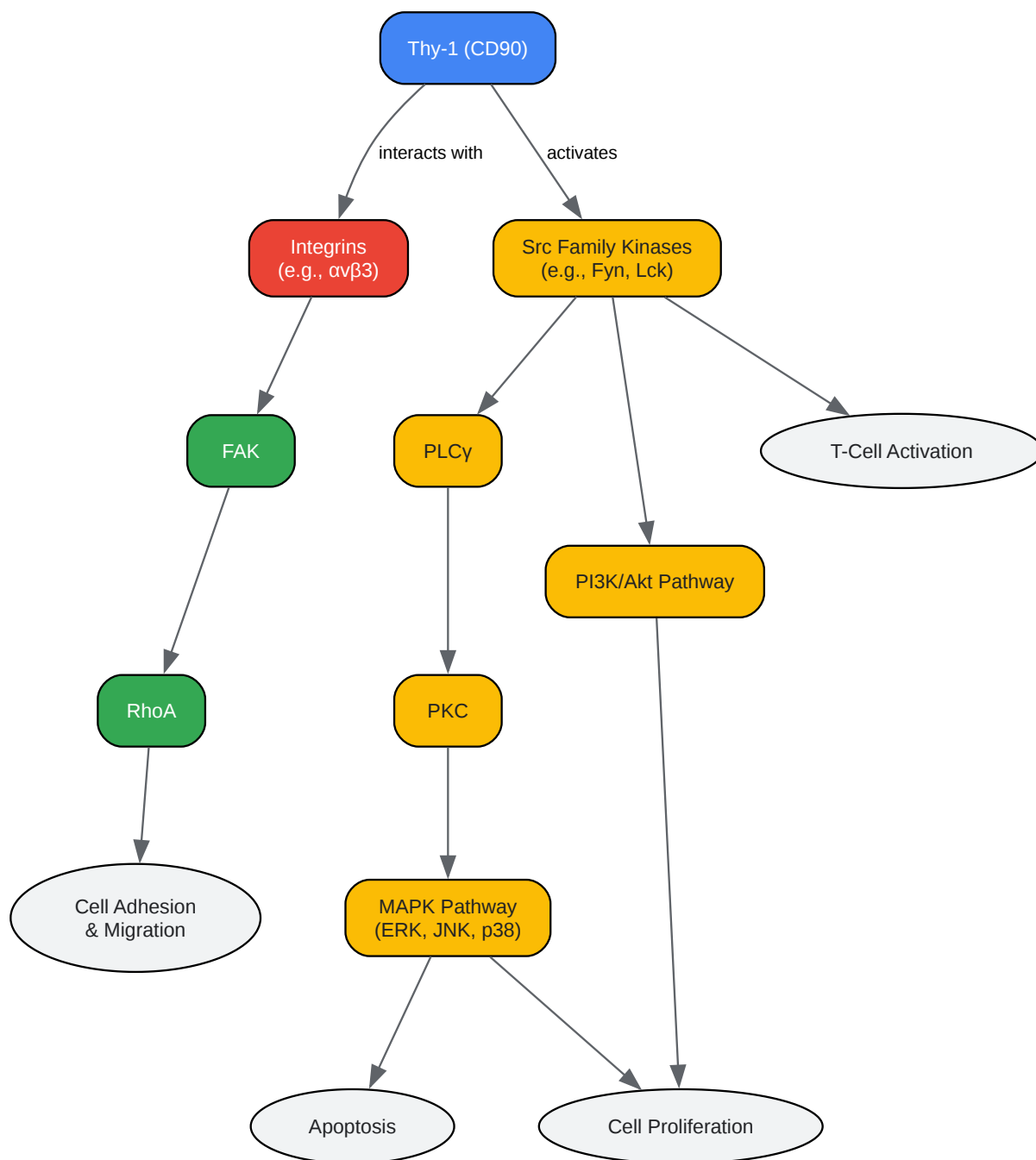


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Caption: Western Blotting workflow for Thy-1 detection.

Thy-1 Signaling Pathway Overview

Thy-1 is a key player in various signaling pathways, often acting in concert with other cell surface receptors and intracellular signaling molecules. Understanding these pathways is crucial for interpreting experimental results and for the development of novel therapeutic strategies.



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Caption: Simplified Thy-1 signaling pathways.

These application notes are intended to serve as a guide. Researchers are encouraged to optimize the protocols for their specific experimental needs to ensure reliable and reproducible results.

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